molecular formula C7H5BrF2 B3043331 2-Bromo-1,3-difluoro-4-methylbenzene CAS No. 847502-89-0

2-Bromo-1,3-difluoro-4-methylbenzene

Cat. No.: B3043331
CAS No.: 847502-89-0
M. Wt: 207.01 g/mol
InChI Key: QKNUXBGHHVRFQI-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 2, 3, and 4 are substituted by bromine, fluorine, and methyl groups, respectively

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1,3-difluoro-4-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound can also participate in free radical reactions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of carbon-carbon bonds. The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds.

Pharmacokinetics

Like many other organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and molecular weight .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants and conditions used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalyst used . For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-4-methylbenzene typically involves the bromination and fluorination of 4-methylbenzene (toluene). One common method includes:

    Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 1 and 3 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) is commonly used for the substitution of halogens.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective for oxidizing the methyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the bromine atom.

Major Products:

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: The major product is 2-bromo-1,3-difluoro-4-methylbenzoic acid.

    Reduction: The major product is 1,3-difluoro-4-methylbenzene.

Scientific Research Applications

2-Bromo-1,3-difluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential use in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.

Comparison with Similar Compounds

  • 1-Bromo-2,3-difluoro-4-methylbenzene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 2-Bromo-4-fluorotoluene

Comparison: 2-Bromo-1,3-difluoro-4-methylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the combined effects of the bromine, fluorine, and methyl groups.

Properties

IUPAC Name

2-bromo-1,3-difluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUXBGHHVRFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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